Cas no 1553769-72-4 (4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid)

4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid
- 4-[(prop-2-yn-1-yl)(propyl)amino]benzoic acid
- AKOS020779131
- EN300-1448912
- 1553769-72-4
-
- Inchi: 1S/C13H15NO2/c1-3-9-14(10-4-2)12-7-5-11(6-8-12)13(15)16/h1,5-8H,4,9-10H2,2H3,(H,15,16)
- InChI Key: KQFSSHOROBIIIK-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)N(CC#C)CCC)=O
Computed Properties
- Exact Mass: 217.110278721g/mol
- Monoisotopic Mass: 217.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 40.5Ų
4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1448912-250mg |
4-[(prop-2-yn-1-yl)(propyl)amino]benzoic acid |
1553769-72-4 | 250mg |
$513.0 | 2023-09-29 | ||
Enamine | EN300-1448912-5000mg |
4-[(prop-2-yn-1-yl)(propyl)amino]benzoic acid |
1553769-72-4 | 5000mg |
$1614.0 | 2023-09-29 | ||
Enamine | EN300-1448912-1.0g |
4-[(prop-2-yn-1-yl)(propyl)amino]benzoic acid |
1553769-72-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1448912-2500mg |
4-[(prop-2-yn-1-yl)(propyl)amino]benzoic acid |
1553769-72-4 | 2500mg |
$1089.0 | 2023-09-29 | ||
Enamine | EN300-1448912-500mg |
4-[(prop-2-yn-1-yl)(propyl)amino]benzoic acid |
1553769-72-4 | 500mg |
$535.0 | 2023-09-29 | ||
Enamine | EN300-1448912-1000mg |
4-[(prop-2-yn-1-yl)(propyl)amino]benzoic acid |
1553769-72-4 | 1000mg |
$557.0 | 2023-09-29 | ||
Enamine | EN300-1448912-10000mg |
4-[(prop-2-yn-1-yl)(propyl)amino]benzoic acid |
1553769-72-4 | 10000mg |
$2393.0 | 2023-09-29 | ||
Enamine | EN300-1448912-50mg |
4-[(prop-2-yn-1-yl)(propyl)amino]benzoic acid |
1553769-72-4 | 50mg |
$468.0 | 2023-09-29 | ||
Enamine | EN300-1448912-100mg |
4-[(prop-2-yn-1-yl)(propyl)amino]benzoic acid |
1553769-72-4 | 100mg |
$490.0 | 2023-09-29 |
4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid Related Literature
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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3. Back matter
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on 4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid
Professional Introduction to 4-(prop-2-yn-1-yl)(propyl)aminobenzoic Acid (CAS No. 1553769-72-4)
4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1553769-72-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique molecular structure, combines a benzoic acid core with propargyl and propylamino substituents, making it a versatile candidate for various biochemical applications.
The molecular framework of 4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid consists of a benzene ring substituted at the fourth position with a propargyl group (C₃H₃≡CH) and a propylamino group (C₃H₇NH₂). This configuration imparts distinct chemical properties that make it particularly useful in the synthesis of bioactive molecules. The presence of the propargyl group introduces a reactive alkyne moiety, which can participate in various chemical transformations such as Sonogashira coupling reactions, while the propylamino group enhances solubility and bioavailability, making it an attractive intermediate in drug development.
In recent years, there has been growing interest in exploring the pharmacological potential of benzoic acid derivatives. The structural motif of 4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid aligns well with this trend, as benzoic acid derivatives are known for their diverse biological activities. These activities include anti-inflammatory, antioxidant, and antimicrobial properties, which have been extensively studied in both preclinical and clinical settings.
One of the most compelling aspects of 4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid is its potential as a scaffold for developing novel therapeutic agents. The combination of the propargyl and propylamino groups provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties to specific biological targets. For instance, modifications at the propargyl position can introduce heterocyclic structures or other pharmacophores, while alterations at the propylamino group can fine-tune solubility and metabolic stability.
Recent research has highlighted the role of benzoic acid derivatives in modulating immune responses. Studies have demonstrated that certain benzoic acid derivatives can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Given this context, 4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid could serve as a valuable precursor for developing anti-inflammatory drugs with improved efficacy and reduced side effects.
The alkyne functionality present in 4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid also opens up possibilities for conjugation with other biomolecules. For example, click chemistry reactions involving cycloadditions with azides can be used to attach peptides, proteins, or nucleotides to the benzoic acid backbone. This approach has been successfully employed in drug delivery systems and diagnostic assays, where targeted conjugation is crucial for achieving desired pharmacokinetic profiles.
In addition to its pharmaceutical applications, 4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid has shown promise in agricultural research. Its structural features make it a potential candidate for developing novel pesticides or herbicides. By leveraging its reactivity and biological activity, researchers aim to create compounds that can protect crops from pathogens while minimizing environmental impact.
The synthesis of 4-(prop-2-yn-1-yl)(propyl)aminobenzoic acid presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions is essential to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions are often employed to construct the complex molecular framework efficiently.
Evaluation of the toxicological profile is another critical aspect before moving forward with clinical trials. Preliminary studies have suggested that benzoic acid derivatives are generally well-tolerated when used at therapeutic doses. However, comprehensive toxicological assessments are necessary to rule out any potential adverse effects associated with prolonged use.
The future prospects of 4-(prop-2-yn-1-yI)(propvl)aminobenzoic acld are promising, given its unique structural features and potential biological activities. Ongoing research efforts are focused on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients worldwide.
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